Lipophilicity and Drug-Likeness Profile: ACD/LogP Comparison with Unsubstituted and Alkyl-Substituted Analogs
The target compound exhibits an ACD/LogP of 3.55, representing a 1.25 log unit increase in lipophilicity compared to (1-benzyl-1H-benzimidazol-2-yl)methanol (ACD/LogP ≈2.30) . This increase is directly attributable to the para-methyl substituent on the N1-benzyl group. Compared to (1-isopropyl-1H-benzimidazol-2-yl)methanol (XLogP3-AA = 1.3), the difference is 2.25 log units [1]. Higher LogP values are associated with enhanced passive membrane permeability and potential blood-brain barrier penetration, which may be advantageous or disadvantageous depending on the target profile. The compound maintains zero Rule of Five violations (MW 252.31, HBD 1, HBA 3, tPSA 38 Ų), comparable to the isopropyl analog (MW 190.24, HBD 1, HBA 2, tPSA ≈38 Ų) but with greater molecular complexity [1].
| Evidence Dimension | Calculated lipophilicity (LogP) and drug-likeness parameters |
|---|---|
| Target Compound Data | ACD/LogP = 3.55; MW = 252.31 g/mol; HBD = 1; HBA = 3; tPSA = 38 Ų |
| Comparator Or Baseline | (1-benzyl-1H-benzimidazol-2-yl)methanol (ACD/LogP ≈2.30); (1-isopropyl-1H-benzimidazol-2-yl)methanol (XLogP3-AA = 1.3, MW = 190.24 g/mol, HBD = 1, HBA = 2) |
| Quantified Difference | LogP increase of +1.25 vs. benzyl analog; +2.25 vs. isopropyl analog |
| Conditions | Computed values using ACD/Labs Percepta Platform and XLogP3; standard conditions |
Why This Matters
LogP differences exceeding 1.0 unit significantly impact compound partitioning in biological membranes and can alter pharmacokinetic profiles, making the target compound more suitable for targets requiring higher lipophilicity than its simpler analogs.
- [1] PubChem. (1-Isopropyl-1H-benzimidazol-2-yl)methanol (CID 755520) XLogP3-AA and computed properties. View Source
